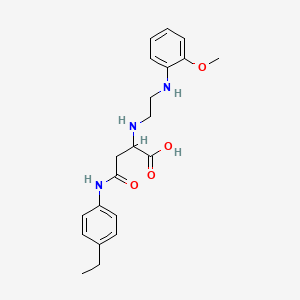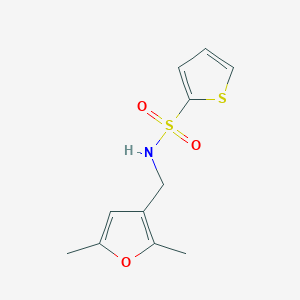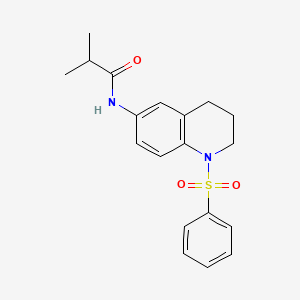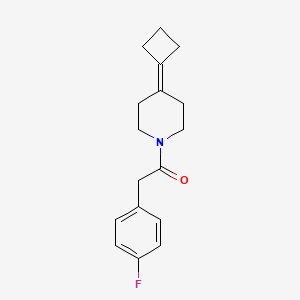![molecular formula C12H13N3O2 B2447185 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide CAS No. 2034333-82-7](/img/structure/B2447185.png)
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine ring, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This structure is part of many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves 1,3-dipolar cycloaddition reactions . For instance, the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Similar compounds have been shown to undergo reactions such as 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For similar compounds, properties such as density, boiling point, vapor pressure, and others can be predicted .Aplicaciones Científicas De Investigación
Antiproliferative Effects in Lung Adenocarcinoma Cells
Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, researchers synthesized five different N-propargylated C-3 substituted pyrazoles. These derivatives were then reacted with various amine derivatives, leading to the discovery of 11 distinct pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives—previously unreported in the literature . Among these derivatives, two compounds demonstrated significant antiproliferative effects in the A549 lung adenocarcinoma cell line. At a concentration of 160 µM, two derivatives increased cell death rate to 50%, while two others achieved a 40% increase. The structure-activity relationship (SAR) study highlighted the importance of an amide group with a long alkyl chain and a benzene ring containing a p-CF3 group for optimal efficiency.
HIV-1 Integrase Inhibition
Pyrazolopyrazinones, including related compounds, have shown promise as HIV-1 integrase inhibitors. These molecules play a crucial role in preventing viral integration into the host genome, making them potential candidates for antiretroviral therapy . Researchers have designed and synthesized pyrazolopyrazinones with inhibitory effects against HIV-1 integrase, contributing to the ongoing fight against HIV/AIDS.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Another exciting application involves DPP-IV inhibition. DPP-IV is an enzyme responsible for degrading incretin hormones, which regulate insulin secretion and glucose homeostasis. Inhibiting DPP-IV enhances incretin activity, making it a target for type 2 diabetes treatment. Certain pyrazolopyrazinone derivatives exhibit DPP-IV inhibitory effects, potentially aiding in managing blood sugar levels .
Antimicrobial Activity
Pyrazolopyrazinones have demonstrated antimicrobial properties, making them relevant in the fight against bacterial and fungal infections. Researchers continue to explore their potential as novel antimicrobial agents .
Fluorescent Probes
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications. These PPs exhibit tunable photophysical properties and offer a greener synthetic methodology compared to other fluorophores. Researchers are investigating their use as fluorescent probes in various biological and imaging studies .
Mycobacterium ATP Synthase Inhibition
The central skeleton of pyrazolo[1,5-a]pyrazin-4(5H)-one has been utilized in novel inhibitors of mycobacterium ATP synthase. These inhibitors hold promise for combating tuberculosis and other mycobacterial infections. The synthetic strategy involves alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate, followed by reduction of the azide functional group .
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(11-2-1-7-17-11)14-9-4-6-15-10(8-9)3-5-13-15/h1-3,5,7,9H,4,6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLURJQGPDECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447102.png)

![(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2447107.png)
methanone oxime](/img/structure/B2447108.png)





![Tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate](/img/structure/B2447117.png)

![16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2447121.png)

